Vanadylsulfat

Übersicht

Beschreibung

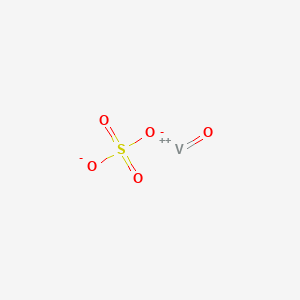

Vanadyl sulfate is a collection of inorganic compounds of vanadium with the chemical formula VOSO₄(H₂O)ₓ, where 0 ≤ x ≤ 6. The pentahydrate form is the most common. This hygroscopic blue solid is one of the most stable and widely used sources of vanadium in laboratories. It features the vanadyl ion, VO²⁺, which is known for its high stability .

Wissenschaftliche Forschungsanwendungen

Vanadyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to other vanadyl derivatives, such as vanadyl acetylacetonate.

Biology and Medicine: Vanadyl sulfate has been studied for its potential to improve glucose control in people with type 2 diabetes.

Industry: It is used in the preparation of vanadyl sulfate electrolyte for vanadium redox flow batteries.

Wirkmechanismus

Target of Action

Vanadyl sulfate primarily targets the insulin signaling pathway . It interacts with protein tyrosine phosphatase 1B (PTP-1B) , a critical regulator in the insulin signaling cascade . This interaction is believed to enhance the body’s sensitivity to insulin .

Mode of Action

Vanadyl sulfate acts as an insulin mimetic , stimulating cells to process glucose faster . It inhibits PTP-1B, which facilitates the uptake of glucose inside the cell . This action only occurs in the presence of insulin .

Biochemical Pathways

Vanadyl sulfate affects the insulin signaling pathway . By inhibiting PTP-1B, it enhances the activation of insulin receptors, such as IRS-1 protein kinase and PI3K . This leads to increased glucose uptake and metabolism, mimicking the effects of insulin .

Pharmacokinetics

Vanadyl sulfate exhibits a low oral bioavailability , with only about 1% to 10% (typically, 0.2% to 2%) absorbed after oral intake . Once absorbed, it distributes throughout the body, with peak serum levels correlating positively with the administered dose . The compound follows a one-compartment open model with a first-order rate constant for excretion . The mean half-times for excretion are 4.7 ± 1.6 days and 4.6 ± 2.5 days for the 50 and 100 mg dose groups, respectively .

Result of Action

The administration of vanadyl sulfate leads to significant improvements in glycemic control . It reduces fasting plasma glucose and hemoglobin A1c levels, and increases insulin-mediated glucose disposal . Moreover, it has been shown to partially correct pancreas alterations, suggesting a potential beneficial effect on insulin-producing cells in the pancreas .

Action Environment

The action of vanadyl sulfate can be influenced by environmental factors such as pH and redox conditions . In acidic and reducing conditions, the VO2+ ion in vanadyl sulfate may undergo reduction, originating the vanadyl ion, VO2+ . This could potentially affect the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Vanadyl sulfate plays a significant role in biochemical reactions, primarily due to its insulin-mimetic properties. It interacts with several enzymes and proteins, including protein tyrosine phosphatases, which it inhibits. This inhibition facilitates the uptake of glucose by cells in the presence of insulin . Additionally, vanadyl sulfate competes with iron for binding sites on transferrin and lactoferrin, influencing the transport and availability of these metals within the body .

Cellular Effects

Vanadyl sulfate affects various types of cells and cellular processes. It has been shown to reduce hyperglycemia and insulin resistance in vitro and in animal models of diabetes . The compound influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and ribosomal S6 kinases, which are crucial for insulin signal transduction . Vanadyl sulfate also impacts gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of vanadyl sulfate involves its interaction with protein tyrosine phosphatases, leading to the inhibition of these enzymes. This inhibition enhances insulin receptor phosphorylation and increases insulin receptor tyrosine kinase activity . Vanadyl sulfate also affects the expression of genes involved in glucose metabolism, further contributing to its insulin-mimetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanadyl sulfate have been observed to change over time. Studies have shown that vanadyl sulfate can improve glycemic control and insulin sensitivity over a period of 6 weeks . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of vanadyl sulfate vary with different dosages in animal models. At higher doses, vanadyl sulfate has been shown to significantly reduce fasting plasma glucose levels and improve insulin sensitivity . High doses can also lead to adverse effects, including gastrointestinal discomfort and potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Vanadyl sulfate is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It inhibits phosphotyrosine phosphatases, enhancing insulin receptor phosphorylation and activity . This inhibition leads to increased glucose uptake and improved glycemic control. Vanadyl sulfate also affects the expression of enzymes involved in gluconeogenesis, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, vanadyl sulfate is transported and distributed through various mechanisms. It competes with iron for binding sites on transferrin and lactoferrin, affecting its transport and availability . Vanadyl sulfate is distributed across the heart, liver, kidney, spleen, brain, muscle, adipose tissue, and bones . Its distribution is influenced by factors such as pH, redox conditions, and concentration .

Subcellular Localization

Vanadyl sulfate’s subcellular localization is crucial for its activity and function. It is known to interact with specific compartments and organelles within the cell, including the mitochondria and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . This localization is essential for its role in modulating cellular processes and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadyl sulfate is most commonly synthesized by the reduction of vanadium pentoxide with sulfur dioxide in the presence of sulfuric acid and water. The reaction can be represented as: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate .

Industrial Production Methods: In industrial settings, highly pure vanadyl sulfate is prepared from sulfate solutions containing impurities of iron and aluminum. This is achieved through solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers. The extraction and stripping conditions are optimized to separate vanadium from iron and aluminum .

Types of Reactions:

Oxidation: In acidic solutions, vanadyl sulfate can be oxidized to form yellow-colored vanadyl (V) derivatives.

Common Reagents and Conditions:

Oxidation: Acidic conditions are typically used for oxidation reactions.

Reduction: Zinc is a common reducing agent used in these reactions.

Major Products:

Oxidation: Vanadyl (V) derivatives.

Reduction: Vanadium (III) and vanadium (II) derivatives.

Vergleich Mit ähnlichen Verbindungen

Vanadyl sulfate is unique among vanadium compounds due to its high stability and wide range of applications. Similar compounds include:

- Vanadyl chloride

- Vanadyl nitrate

- Vanadyl acetylacetonate

Compared to these compounds, vanadyl sulfate is more commonly used in laboratory settings due to its stability and ease of preparation .

Eigenschaften

| Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. | |

CAS-Nummer |

27774-13-6 |

Molekularformel |

O5SV |

Molekulargewicht |

163.01 g/mol |

IUPAC-Name |

oxygen(2-);vanadium(4+);sulfate |

InChI |

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |

InChI-Schlüssel |

RBFRVUKIVGOWND-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[V+2] |

Kanonische SMILES |

[O-2].[O-]S(=O)(=O)[O-].[V+4] |

Dichte |

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ |

melting_point |

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ |

| 16229-43-9 27774-13-6 |

|

Physikalische Beschreibung |

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Dry Powder; Liquid Light blue crystals; Soluble in water; [MSDSonline] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Haltbarkeit |

Stable under recommended storage conditions. /Vanadium(IV) oxide sulfate hydrate/ |

Löslichkeit |

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/ Soluble in wate |

Synonyme |

oxosulfatovanadium(IV) vanadyl sulfate VOSO4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vanadyl sulfate exert its insulin-mimetic effects?

A1: Vanadyl sulfate acts as a protein tyrosine phosphatase (PTPase) inhibitor. [, ] By inhibiting PTPases, vanadyl sulfate enhances tyrosine phosphorylation of insulin receptors and downstream signaling molecules like insulin receptor substrate-1 (IRS-1). [, ] This leads to increased glucose uptake, glycogen synthesis, and suppression of hepatic glucose production. [, , ]

Q2: Does vanadyl sulfate affect lipid metabolism?

A2: Yes, studies show that vanadyl sulfate can reduce plasma triglycerides and free fatty acid levels in diabetic animal models. [, ] This effect is attributed to its antilipolytic action, particularly through the inhibition of catecholamine-induced lipolysis in adipocytes. []

Q3: Does vanadyl sulfate impact pancreatic β-cell function?

A3: Research suggests that vanadyl sulfate can increase pancreatic β-cell proliferation in diabetic mice. [] This effect is potentially linked to the stimulation of telomerase activity in these cells. []

Q4: What is the molecular formula and weight of vanadyl sulfate?

A4: Vanadyl sulfate exists in various hydrated forms. The most common form is vanadyl sulfate trihydrate with the molecular formula VOSO4·3H2O and a molecular weight of 216.99 g/mol.

Q5: Are there any spectroscopic data available for characterizing vanadyl sulfate?

A5: Yes, techniques like Fourier transform infrared spectroscopy (FT-IR) [], electron spin resonance (ESR) [], and UV-Visible spectrophotometry [] have been used to characterize the structure and properties of vanadyl sulfate and its complexes.

Q6: How does vanadyl sulfate perform as an electrolyte in vanadium redox flow batteries?

A6: Vanadyl sulfate is a key component in vanadium redox flow batteries. The purity of vanadyl sulfate significantly influences battery performance. High-purity vanadyl sulfate, with minimal impurities like iron and aluminum, is crucial for optimal battery efficiency and lifespan. [, , ]

Q7: Does vanadyl sulfate exhibit any catalytic properties?

A7: While not extensively explored as a catalyst, vanadyl sulfate's role in redox reactions within vanadium redox flow batteries highlights its potential for catalytic applications. Further research is needed to explore its catalytic activity in other chemical reactions.

Q8: Have computational methods been applied to study vanadyl sulfate?

A8: While computational studies specifically focusing on vanadyl sulfate are limited in the provided research, computational chemistry techniques like molecular modeling and simulations could be employed to gain further insights into its interactions with biological targets and optimize its properties for improved efficacy and safety.

Q9: How does the organic complexation of vanadium, such as in bis(maltolato)oxovanadium(IV) (BMOV), affect its antidiabetic activity compared to vanadyl sulfate?

A9: BMOV, an organic vanadium complex, has demonstrated greater potency in lowering plasma glucose levels compared to vanadyl sulfate. [] This suggests that organic chelation may enhance vanadium uptake into target tissues, potentially influencing its efficacy.

Q10: How can the bioavailability of vanadyl sulfate be enhanced for oral administration?

A10: Developing enteric-coated capsules containing vanadyl sulfate has shown to improve its bioavailability compared to solutions. [] This approach aims to protect the compound from degradation in the stomach and enhance its absorption in the intestines.

Q11: What are the regulatory considerations for using vanadyl sulfate in pharmaceutical applications?

A11: Specific SHE regulations governing vanadyl sulfate usage in pharmaceuticals would fall under the purview of relevant regulatory bodies like the FDA in the United States or the EMA in Europe.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of vanadyl sulfate?

A12: Studies show that vanadyl sulfate is absorbed after oral administration, with varying tissue accumulation patterns. [, ] The kidneys tend to accumulate the highest vanadium levels. [, ] Elimination appears to occur primarily through urine, although further research is needed to fully elucidate its metabolic fate. []

Q13: Does the route of administration influence the efficacy and pharmacokinetics of vanadyl sulfate?

A13: Yes, studies indicate differences in the glucose-lowering effect of vanadyl sulfate depending on the administration route. Oral gavage administration showed less efficacy in normalizing blood glucose compared to administration via drinking water. [] This highlights the importance of optimizing the route of administration for desired therapeutic outcomes.

Q14: What in vitro models have been used to investigate the effects of vanadyl sulfate?

A14: Researchers have utilized isolated rat adipocytes to study the antilipolytic effects of vanadyl sulfate. [] Additionally, human Chang liver cells have been employed to investigate its reactive oxygen species (ROS) scavenging properties and impact on glutathione synthesis. [, ]

Q15: What animal models are commonly used to study vanadyl sulfate in the context of diabetes?

A15: Streptozotocin (STZ)-induced diabetic rats are frequently employed to evaluate the antidiabetic effects of vanadyl sulfate. [, , , , , , , , ] This model helps to understand its impact on glucose control, lipid metabolism, and potential protective effects on organs like the aorta. []

Q16: Have there been any clinical trials investigating the efficacy of vanadyl sulfate in humans with diabetes?

A16: Yes, several small clinical trials have investigated the efficacy of vanadyl sulfate in patients with type 2 diabetes. [, , ] These studies have shown mixed results, with some demonstrating improvements in glycemic control and insulin sensitivity while others showed limited effects.

Q17: Is there evidence of resistance development to vanadyl sulfate?

A17: The available research does not provide specific information about resistance mechanisms to vanadyl sulfate. Further investigations are needed to determine if and how resistance might emerge with prolonged exposure.

Q18: What are the potential toxic effects of vanadyl sulfate?

A18: While vanadyl sulfate shows promise as a therapeutic agent, it's crucial to acknowledge its potential toxicity. Studies have reported gastrointestinal intolerance as a common side effect, especially at higher doses. [] Long-term exposure to high levels of vanadium has been associated with adverse effects in animal studies, warranting careful consideration of its safety profile. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)